molecular formula C₂₇H₃₅ClN₂O₆ B1145130 2-Oxo-ivabradine Hydrochloride CAS No. 161710-50-9

2-Oxo-ivabradine Hydrochloride

Cat. No.: B1145130
CAS No.: 161710-50-9
M. Wt: 519.03
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-ivabradine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₅ClN₂O₆ and its molecular weight is 519.03. The purity is usually 95%.
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Properties

CAS No.

161710-50-9

Molecular Formula

C₂₇H₃₅ClN₂O₆

Molecular Weight

519.03

Synonyms

3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-4,5-dihydro-7,8-dimethoxy-1H-3-benzazepine-1,2(3H)-dione

Origin of Product

United States

Significance As a Biotransformation Product

While 2-Oxo-ivabradine is sometimes referenced in the context of being a metabolite of Ivabradine (B130884), its primary significance in pharmaceutical research is more established as a process-related and degradation impurity. The in-vivo formation of 2-Oxo-ivabradine as a major biotransformation product is not as extensively documented as that of the N-desmethylated metabolite. nih.goveuropa.eunih.gov However, understanding all potential metabolites, including oxidized forms like 2-Oxo-ivabradine, is crucial for a comprehensive understanding of a drug's metabolic fate.

Role As a Pharmaceutical Impurity

The most well-documented role of 2-Oxo-ivabradine Hydrochloride is as a pharmaceutical impurity of Ivabradine (B130884). smolecule.comlgcstandards.compharmaffiliates.com Impurities in a final drug product can arise from various sources, including the manufacturing process (process-related impurities) or the degradation of the drug substance over time (degradation products). 2-Oxo-ivabradine has been identified as both.

It can be formed during the synthesis of Ivabradine or as a product of its degradation under certain stress conditions. smolecule.com Forced degradation studies, which are a regulatory requirement for new drug applications, have shown that Ivabradine can degrade to form various products, including 2-Oxo-ivabradine, under conditions such as acid and base hydrolysis, and oxidation. nih.govnih.gov For instance, studies have shown its formation under oxidative stress conditions. rsc.org

The presence of such impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory bodies require strict control over the levels of impurities in pharmaceutical formulations. This necessitates the development of sensitive and specific analytical methods to detect and quantify impurities like this compound.

Overview of Research Areas for the Chemical Compound

Synthetic Pathways and Precursor Chemistry

The synthesis of this compound can occur through degradation of the parent compound or via targeted multi-step chemical synthesis.

2-Oxo-ivabradine is a known degradation product of Ivabradine. Studies conducted under various stress conditions, as per ICH guidelines, have shown that Ivabradine degrades when subjected to acid and base hydrolysis. This degradation process can lead to the formation of impurities, including 2-Oxo-ivabradine.

A specific multi-step synthetic route for preparing this impurity has also been patented, which ensures the availability of the compound for use as a reference standard in quality control. google.com This method does not start from Ivabradine but builds the molecule from distinct precursors. google.com The key steps are outlined below.

StepDescriptionReagents and Conditions
A Formation of Intermediate IIIStarting material II reacts with oxalic acid in a polar aprotic solvent under weak base catalysis.
B Formation of Intermediate VStarting material IV undergoes an acylation reaction with N-ethyl-3-halo propylamine (B44156) in a suitable solvent.
C Carbonyl ReductionIntermediate V is reduced to Intermediate VI in a suitable solvent.
D Final CouplingIntermediate III and Intermediate VI react in an organic solvent with base catalysis to form the final product.

This table is based on the general synthetic scheme described in patent CN105669554A. google.com

While direct biocatalytic synthesis of 2-Oxo-ivabradine is not a primary focus, enzymatic methods are crucial in the asymmetric synthesis of key precursors for Ivabradine itself. researchgate.netscispace.com These green chemistry approaches provide high stereoselectivity under mild reaction conditions. researchgate.netacs.org

Lipases are widely used for the kinetic resolution of racemic intermediates. mdpi.com For instance, the lipase (B570770) from Pseudomonas cepacia (PSC-II) has been employed for the resolution of (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine, a key building block for Ivabradine. mdpi.com Other enzymes, such as ketoreductases (KREDs), are used for the stereoselective reduction of ketone precursors to chiral alcohols, which are essential intermediates in many pharmaceutical syntheses. scispace.commdpi.com

Enzyme TypeApplication in Synthesis of Related CompoundsExample
Lipase Kinetic resolution of racemic amines and alcohols. scispace.commdpi.comResolution of (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine via alkoxycarbonylation. mdpi.com
Ketoreductase (KRED) Asymmetric reduction of ketones to chiral alcohols. mdpi.comBioreduction of α-aminoketones to β-aminoalcohol intermediates. mdpi.com
Transaminase (TA) Biotransamination of ketones to chiral amines. scispace.comacs.orgDKR-process to achieve high conversion and enantiomeric excess for amine precursors. scispace.com

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily centered around its ketone functionalities and the potential for modification at other sites in the molecule.

2-Oxo-ivabradine itself is an oxidized form of an Ivabradine precursor, containing a diketone moiety on the benzazepine ring system. lgcstandards.comallmpus.com The formation of this compound can occur under oxidative stress conditions applied to Ivabradine. Further oxidation of 2-Oxo-ivabradine can be achieved using oxidizing agents such as hydrogen peroxide, leading to the formation of other oxidized derivatives. smolecule.com Another related oxidized impurity is Ivabradine N-Oxide. allmpus.comvenkatasailifesciences.com

Reduction reactions are integral to the synthesis of the precursors of 2-Oxo-ivabradine. In the patented synthesis route, a key step involves the carbonyl reduction of an intermediate ketone (Intermediate V) to an alcohol (Intermediate VI). google.com This transformation is typically achieved using metal hydride reducing agents. google.com

Common Reducing Agents for Related Precursors: google.com

Metallic Borohydrides:

Potassium borohydride (B1222165)

Sodium borohydride

Metal Hydrides:

Lithium Aluminium Hydride

Substitution reactions are employed in the synthesis of 2-Oxo-ivabradine precursors. For example, an acylation reaction, a form of nucleophilic acyl substitution, is used to create a key intermediate. google.com Furthermore, the existence of halogenated impurities of Ivabradine, such as "Ivabradine chloro Impurity" and "Ivabradine Iodo Impurity," suggests that halogenation reactions can occur on the parent molecule or related structures. venkatasailifesciences.com The synthesis of 2-Oxo-ivabradine itself involves the use of a N-ethyl-3-halo propylamine, incorporating a halogenated component in the synthetic pathway. google.com

Isomerism and Tautomerism Studies

The molecular structure of this compound presents notable stereochemical features. The parent molecule, Ivabradine, is an S-enantiomer, and this chirality is maintained in the 2-Oxo derivative. google.com

Stereoisomerism: this compound is chemically identified as the (S)-enantiomer: (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepine-1,2(3H)-dione hydrochloride. simsonpharma.comvenkatasailifesciences.comclearsynth.compharmaffiliates.com The corresponding R-isomer of the parent drug, Ivabradine, is a known impurity, highlighting the importance of stereospecific synthesis and analysis in this class of compounds. simsonpharma.compharmaffiliates.comsynzeal.com The presence of a chiral center in the bicyclo-octatriene moiety is a key structural feature. While detailed investigations into other potential diastereomers of 2-Oxo-ivabradine are not extensively documented in the literature, the existence of other related isomers, such as the "Ivabradine 12 Isomer Impurity," suggests a complex isomeric landscape. venkatasailifesciences.comclearsynth.com

Tautomerism: The chemical structure of 2-Oxo-ivabradine, specifically the dione (B5365651) functionality within the 1H-3-benzazepine ring system, suggests the theoretical potential for keto-enol tautomerism. This phenomenon would involve the migration of a proton and the shifting of double bonds to form enol isomers. However, specific scholarly studies and experimental data focusing on the tautomeric forms of this compound are not prevalent in published literature. Therefore, while structurally plausible, the existence and stability of its tautomers remain an area for further scientific investigation.

Degradation Pathways and Stability Profiling

This compound is recognized as a process-related impurity and a degradation product of Ivabradine. clearsynth.comingentaconnect.comgoogle.com Understanding its formation is crucial for ensuring the quality and stability of the parent drug. Forced degradation studies conducted on Ivabradine provide significant insight into the conditions that lead to the formation of its impurities, including the 2-Oxo derivative.

These studies subject the parent drug to a variety of stress conditions as mandated by regulatory guidelines to predict its stability and identify potential degradants. google.comgoogle.com Ivabradine has been shown to degrade under acidic, alkaline, oxidative, thermal, and photolytic stress. google.com

Summary of Forced Degradation Studies on Ivabradine:

Stress ConditionObservationsRelevant Degradation Products
Acid Hydrolysis Degradation occurs, particularly with strong acids like 2 M HCl at elevated temperatures (e.g., 80°C). google.comMultiple degradation products are formed and separated using HPLC. google.com
Alkaline Hydrolysis The drug shows susceptibility to degradation in basic conditions (e.g., 1 M NaOH at 80°C). google.comSatisfactory separation of degradation products was achieved via HPLC. google.com
Oxidation Complete degradation was observed in the presence of hydrogen peroxide (H₂O₂), with the extent of degradation dependent on the H₂O₂ concentration. google.comProducts designated Ox4 and Ox5 were identified, with their peak sizes diminishing at higher H₂O₂ concentrations. google.com
Thermal Degradation Ivabradine shows susceptibility to degradation at increased temperatures (e.g., 80°C over 24 hours). google.comThe formation of various impurities is observed. ingentaconnect.com
Photolytic Degradation Exposure to light (e.g., 500 W/m²) leads to significant degradation in solution over 24 to 48 hours. google.com After 48 hours, complete decomposition of Ivabradine in solution was noted. google.com In solid form, the drug proved to be more durable. google.comSix photodegradation products were identified, including one known as UV4, which is an active metabolite. google.com

The formation of 2-Oxo-ivabradine as an impurity is a result of these degradation pathways, particularly oxidative conditions. Its presence in the final drug product is carefully monitored to ensure it remains within acceptable limits to guarantee the safety and efficacy of Ivabradine. clearsynth.com Patents have been filed detailing methods for the synthesis of Ivabradine impurities, including likely 2-Oxo-ivabradine, to be used as reference standards in quality control. google.comgoogle.compatsnap.com

Enzymatic Interactions in Biotransformation

The biotransformation of ivabradine into its metabolites, including 2-Oxo-ivabradine, is a complex process mediated by specific enzyme systems.

Cytochrome P450 Enzyme Involvement (e.g., CYP3A4)

The cytochrome P450 enzyme system, specifically the CYP3A4 isoform, is almost exclusively responsible for the metabolism of ivabradine. drugbank.comeuropa.eutga.gov.aueuropa.eu This enzyme, found in high concentrations in the liver and intestines, facilitates the oxidative reactions that transform ivabradine. nih.govmdpi.com The N-desmethylated metabolite (S 18982) is also a substrate for CYP3A4, indicating this enzyme's central role in the entire metabolic pathway of the parent drug and its primary active metabolite. drugbank.comeuropa.eutga.gov.aueuropa.eu Although ivabradine itself has a low affinity for CYP3A4 and is unlikely to significantly alter the metabolism of other drugs that are substrates for this enzyme, its own plasma concentration can be substantially affected by potent inhibitors or inducers of CYP3A4. drugbank.comeuropa.eutga.gov.aueuropa.eu

Competitive Inhibition Studies of Metabolic Enzymes

Studies have explored the potential for competitive inhibition of the metabolic enzymes involved in ivabradine's biotransformation. Research has shown that ivabradine is a weak competitive inhibitor of CYP3A4. mdpi.comresearchgate.net This characteristic means that while it can interact with the enzyme, it does not significantly hinder the metabolism of other substances that also rely on CYP3A4. researchgate.net However, this relationship is reciprocal; strong inhibitors of CYP3A4 can significantly increase ivabradine's plasma levels, potentially leading to an enhanced pharmacological effect. drugbank.comeuropa.eu Conversely, inducers of CYP3A4 can decrease ivabradine's exposure. europa.eueuropa.eu One study investigating the interaction between clopidogrel (B1663587) and ivabradine in rats suggested that clopidogrel competitively inhibits CYP3A4, thereby restraining the metabolism of ivabradine to its N-demethylated metabolite. researchgate.net

Metabolite Profiling and Identification in Biological Systems (Preclinical)

In preclinical studies, the identification and profiling of ivabradine's metabolites in biological samples have been crucial for understanding its complete metabolic fate.

Analytical Approaches for Metabolite Detection

A variety of sophisticated analytical techniques have been developed and validated to detect and quantify ivabradine and its metabolites, including 2-Oxo-ivabradine, in biological matrices such as plasma and urine. nih.govajrconline.org High-performance liquid chromatography (HPLC) coupled with fluorescence detection has proven to be a sensitive and selective method for this purpose. nih.govajrconline.org This method typically involves solid-phase extraction to isolate the compounds from the biological matrix, followed by separation on a C8 or C18 column. nih.govimpactfactor.org For even greater sensitivity and specificity, particularly in complex biological samples, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are often employed. researchgate.netajrconline.org These hyphenated techniques provide precise and reliable quantification of both the parent drug and its metabolites. ajrconline.org

Preclinical Pharmacokinetic Implications of Metabolic Formation

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the preclinical and in vitro biological activity of this compound that adheres to the specified outline.

Extensive research is available for the parent compound, ivabradine hydrochloride, detailing its interactions with Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels, its modulation of the If ion current, and its influence on various signaling pathways. However, specific and detailed preclinical and in vitro studies characterizing the distinct biological and pharmacological properties of its metabolite, this compound, are not present in the public domain based on the conducted searches.

The requested sections and subsections require specific data points regarding molecular target interactions, modulation of ion currents, electrophysiological responses, and effects on biochemical pathways for this compound itself. As this specific information is not available in published, peer-reviewed sources, generating content for the requested article would lead to speculation and would not meet the required standards of scientific accuracy.

Biological Activity and Mechanistic Exploration of 2 Oxo Ivabradine Hydrochloride Preclinical and in Vitro

Preclinical Pharmacological Investigations

Evaluation of Compound Activity in In Vitro Models

A thorough review of scientific databases and literature reveals a lack of specific studies designed to evaluate the in vitro activity of 2-Oxo-ivabradine Hydrochloride. While it is structurally related to ivabradine (B130884), which is known to be a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the I_f current in the sinoatrial node, comparable and specific data for its 2-oxo metabolite are not documented. smolecule.com

Information from commercial suppliers sometimes suggests that this compound affects HCN channels, but these claims are not substantiated by accessible peer-reviewed research. smolecule.com Consequently, key quantitative measures of in vitro activity, such as IC50 values or detailed mechanistic data, remain undetermined.

Interactive Data Table: In Vitro Activity of this compound No publicly available data could be retrieved to populate this table.

Assay Type Target Result

Studies in Animal Models (e.g., Neurological Activity, Brain Penetration in Research Contexts)

Similarly, there is a notable absence of published preclinical studies investigating the effects of this compound in animal models. Research on the parent compound, ivabradine, has explored its neurological activities, including potential anticonvulsant and neuroprotective properties, and has established that its ability to cross the blood-brain barrier is limited. However, it is not scientifically sound to extrapolate these findings to this compound without specific investigation.

There are no available research findings that detail the neurological activity or brain penetration capabilities of this specific metabolite in a research context. Therefore, its potential effects on the central nervous system and its pharmacokinetic profile in relation to brain tissue remain unknown.

Interactive Data Table: Animal Model Studies of this compound No publicly available data could be retrieved to populate this table.

Animal Model Research Focus Key Findings

Advanced Analytical Methodologies for 2 Oxo Ivabradine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 2-Oxo-ivabradine Hydrochloride from Ivabradine (B130884) and other related substances, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of Ivabradine and its impurities. While specific methods for this compound are often part of broader impurity profiling methods, the principles are derived from the well-established analysis of the parent drug, Ivabradine Hydrochloride. These methods are developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure reliability. iajps.comnih.gov

A typical HPLC method involves a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile (B52724). iajps.comnih.gov The method's validation confirms its specificity, linearity, accuracy, precision, and robustness. researchpublish.com For instance, a common approach demonstrates linearity over a concentration range of 30-210 μg/ml with a high correlation coefficient (R² > 0.999). nih.govresearchgate.net The precision is often confirmed by ensuring the relative standard deviation (%RSD) for intra- and inter-day variations is less than 2%. nih.govresearchpublish.com

Table 1: Example HPLC Method Parameters for Ivabradine HCl Analysis

Parameter Conditions
Stationary Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Methanol : 25 mM Phosphate Buffer (60:40 v/v), pH 6.5 nih.gov
Ammonium Acetate Buffer (pH 6.2) : Methanol (40:60 v/v) researchpublish.com
Flow Rate 0.8 - 1.0 ml/min nih.govresearchpublish.com
Detection Wavelength 281 - 286 nm nih.govresearchpublish.com
Retention Time (Ivabradine) 6.55 - 7.46 min nih.govresearchgate.net
Linearity Range 40 - 80 µg/ml researchpublish.com

| Accuracy (% Recovery) | 98.55% - 100.37% nih.govresearchgate.net |

This table presents typical parameters for the analysis of the parent compound, Ivabradine HCl, which are foundational for developing methods to separate and quantify its impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities like this compound. ijpsdronline.com This technique is particularly valuable for studying degradation pathways and for pharmacokinetic analyses in biological matrices. nih.govnih.gov

The methodology typically employs an electrospray ionization (ESI) source operating in positive ion mode, which is effective for ionizing compounds like Ivabradine and its derivatives. nih.govnih.gov Chromatographic separation is often achieved on a C8 or C18 column with an isocratic or gradient mobile phase. nih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity by monitoring specific precursor-to-product ion transitions. ijpsdronline.com For Ivabradine, the transition m/z 469 → 177 is commonly monitored. nih.gov Similar specific transitions would be established for this compound during method development.

Table 2: Typical LC-MS/MS Parameters for Ivabradine Analysis

Parameter Conditions
Chromatography System Agilent 1100 HPLC or equivalent nih.gov
Mass Spectrometer Triple-quadrupole (e.g., API 3200) nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode nih.gov
Column C8 or C18 (e.g., 150 × 4.6 mm, 5 µm) nih.gov
Mobile Phase 0.1% Formic Acid : Methanol (60:40, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Monitored Transition (Ivabradine) m/z 469 → 177 nih.gov

| Lower Limit of Quantitation | 0.1 ng/mL nih.gov |

This table outlines common parameters for the LC-MS/MS analysis of Ivabradine. A similar approach is used to develop sensitive assays for its metabolites and impurities, including this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of this compound, providing detailed information about its molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide critical information about the chemical environment of hydrogen and carbon atoms, respectively. While specific spectral data for this compound requires experimental acquisition, its structure can be confirmed by comparing its spectra to that of the parent Ivabradine compound. chemicalbook.com The key differences would arise from the introduction of the ketone (C=O) group, which would alter the chemical shifts of nearby protons and carbons, particularly in the benzazepine ring system. Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm the connectivity and complete the structural assignment. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The compound has a molecular formula of C₂₇H₃₄N₂O₆·HCl and a molecular weight of approximately 519.03 g/mol . lgcstandards.comallmpus.com

High-resolution mass spectrometry (HR-MS) can confirm the elemental composition with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. nih.gov Compared to Ivabradine, the fragmentation of this compound would be influenced by the additional carbonyl group, potentially leading to unique product ions that can be used for its specific identification in complex mixtures. nih.govnih.gov

Table 3: Molecular Identity of this compound

Property Value Source
Molecular Formula C₂₇H₃₅ClN₂O₆ allmpus.com
Molecular Weight 519.03 g/mol lgcstandards.comallmpus.com
Monoisotopic Mass 518.2184 g/mol lgcstandards.com

| CAS Number | 1616710-50-9 | allmpus.comsynzeal.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands similar to those of Ivabradine, with the critical addition of a strong absorption band corresponding to the new ketone group. ijsrtjournal.comptfarm.pl The spectrum for Ivabradine shows characteristic peaks for O-CH₃ (around 1209 cm⁻¹), C-H stretching (around 2943 cm⁻¹), and a C=O stretch from the existing lactam group (around 1648 cm⁻¹). ijsrtjournal.com The presence of the additional ketone in 2-Oxo-ivabradine would introduce another distinct C=O stretching band, likely at a different wavenumber, helping to differentiate it from the parent drug.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretching (Aliphatic) ~2940
C=O Stretching (Ketone & Lactam) ~1640 - 1720

| C-O Stretching (Aromatic Ether) | ~1210 |

This table is based on characteristic IR absorption frequencies for the functional groups present in the molecule, with reference to data from the parent compound, Ivabradine. ijsrtjournal.com

Table 5: List of Compounds Mentioned

Compound Name
This compound
Ivabradine
Ivabradine Hydrochloride
Acetonitrile
Methanol

Electrochemical Determination Methods

Electrochemical methods offer a sensitive and rapid approach for the determination of pharmaceutical compounds. While specific studies focusing exclusively on the electrochemical determination of this compound are not extensively detailed in current literature, the methodologies developed for the parent compound, Ivabradine, provide a foundational framework. Techniques such as potentiometry, using ion-selective electrodes, have been successfully applied for the detection of Ivabradine. frontiersin.org These methods rely on the electrochemical response of the molecule, which can be influenced by pH and the presence of interfering substances. frontiersin.org The development of such methods for this compound would be a logical extension, enabling its quantification in various samples.

Development of Nanosensors for Detection

The integration of nanomaterials into electrochemical sensors has significantly enhanced their sensitivity and selectivity. For instance, a molecularly imprinted polymer (MIP) based sensor incorporating iron oxide decorated multi-walled carbon nanotubes (Fe2O3@MWCNTs) has been fabricated for the potentiometric detection of Ivabradine in pharmaceutical and biological samples. frontiersin.org This nanosensor demonstrated a low limit of detection (98 nM) and high selectivity. frontiersin.org The principle of molecular imprinting creates specific recognition sites for the target molecule. frontiersin.org Applying this technology to develop nanosensors for this compound could provide a highly sensitive tool for its specific detection, which is crucial for impurity profiling where target analytes are present at very low concentrations.

Applications as a Pharmaceutical Analytical Reference Standard

This compound is a well-characterized chemical compound primarily utilized as a pharmaceutical analytical reference standard. veeprho.com Reference standards are critical in pharmaceutical quality control to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs) and finished drug products. synzeal.com As a known impurity of Ivabradine, the availability of a high-purity this compound standard is essential for a variety of analytical applications, including method validation, quality control (QC), and stability studies. synzeal.com It is used for the identification and quantification of this specific impurity in batches of Ivabradine Hydrochloride.

Quality Control and Impurity Profiling in Pharmaceutical Research

Impurity profiling is a cornerstone of pharmaceutical quality control, mandated by regulatory bodies to ensure the safety and efficacy of medications. This compound is recognized as a process-related impurity and a degradation product of Ivabradine. rsc.orgsmolecule.com Its presence and quantity must be monitored and controlled within specified limits.

Reference standards of this compound are used in quality control laboratories to:

Identify and Confirm: By comparing the chromatographic retention time or spectral data of a peak in a sample with that of the certified reference standard, analysts can confirm the identity of the 2-Oxo-ivabradine impurity.

Quantify: The standard is used to prepare calibration curves to accurately determine the concentration of the impurity in the drug substance or product.

System Suitability: It is used to test the suitability and effectiveness of the analytical method before analyzing samples.

The table below summarizes findings from a study on Ivabradine impurities, where various related compounds, including the 2-Oxo derivative, are monitored.

Impurity NameMolecular FormulaMolecular WeightRole
This compound C27H35ClN2O6519.03Process impurity and degradation product
Ivabradine HydrochlorideC27H37ClN2O5505.05Active Pharmaceutical Ingredient
Dehydro IvabradineC27H34N2O5466.57Process-related impurity
Acetyl IvabradineC14H19NO3249.31Process-related impurity
Hydroxy IvabradineC15H21NO4---Process-related impurity
Ivabradine N-oxideC27H36N2O6484.6Oxidative degradation product

Method Development and Validation for Related Compounds

The development of robust and accurate analytical methods is essential for separating and quantifying Ivabradine from its related compounds. This compound plays a crucial role in the validation of these methods, particularly for specificity. synzeal.comnih.govnih.gov A stability-indicating analytical method must be able to resolve the main drug peak from all potential impurities and degradation products.

During method development, a solution containing Ivabradine and a mixture of its known impurities, including this compound, is prepared. This "spiked" sample is then analyzed to ensure the chromatographic system can adequately separate each component. Method validation is performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. nih.govnih.govresearchpublish.com For example, a reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed using a C18 column to separate Ivabradine from its impurities, demonstrating the method's specificity. nih.govresearchpublish.com

The table below outlines typical chromatographic conditions used for the analysis of Ivabradine and its related compounds.

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Ammonium acetate buffer (pH 6.2) : Methanol (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 281 nm
Retention Time (Ivabradine) 6.9 min

Stability Studies and Degradation Product Identification

Forced degradation studies are conducted to understand the chemical stability of a drug substance and to identify potential degradation products that could form under various stress conditions. nih.govnih.gov These studies involve subjecting the API to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. rsc.orgnih.govnih.gov

This compound has been identified as a degradation product under certain stress conditions. smolecule.com For instance, studies have shown that Ivabradine degrades when exposed to acidic, alkaline, and oxidative environments. rsc.orgnih.govscite.ai The resulting degradants are then identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The reference standard for this compound is indispensable for confirming the identity of this degradant peak observed in the chromatograms of stressed samples. nih.gov

The following table summarizes the conditions under which Ivabradine degradation is observed, potentially leading to the formation of impurities like 2-Oxo-ivabradine.

Stress ConditionReagent/MethodObservation
Acid Hydrolysis 2 M HCl, 80°C for 24hDegradation observed
Alkaline Hydrolysis 1 M NaOH, 80°C for 24hDegradation observed
Oxidation 3% to 15% H2O2, 80°C for 24hDegradation observed
Thermal Degradation 70°C to 80°C for 3-24hDegradation observed
Photolytic Degradation Exposure to UV radiation for 2hDegradation observed

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Strategies for the Oxo-Metabolite

The availability of pure 2-Oxo-ivabradine Hydrochloride is essential for its use as a reference standard in quality control and for in-depth biological studies. smolecule.com Research into novel synthetic strategies is focused on improving yield, purity, and efficiency over traditional methods.

Modern synthetic strategies are moving towards more selective and efficient biomimetic approaches. smolecule.com A significant advancement is the use of cytochrome P450 3A4 (CYP3A4) enzymatic systems, which mimic the physiological metabolic pathway of Ivabradine (B130884). smolecule.com This enzymatic oxidation can occur in a two-step process: an initial N-demethylation of Ivabradine to produce the active metabolite S18982, followed by a selective oxidation to form 2-Oxo-ivabradine. smolecule.com Future research will likely focus on optimizing these enzymatic reactions for larger-scale production and exploring other catalytic systems that offer enhanced selectivity for the oxidation of the benzazepine core. smolecule.com

Synthetic Strategy Description Advantages Challenges
Classical Chemical Oxidation Direct oxidation of Ivabradine using agents like hydrogen peroxide. smolecule.comDirect, straightforward approach.Low selectivity, formation of multiple byproducts, requires extensive purification. smolecule.com
Biomimetic/Enzymatic Synthesis Utilizes enzymes, such as cytochrome P450 3A4, to mimic the natural metabolic process. smolecule.comHigh selectivity, milder reaction conditions, environmentally cleaner.Enzyme stability, cost, and scalability for large-scale synthesis.

Deeper Elucidation of Stereochemical Impact on Biological Interactions

Stereochemistry plays a fundamental role in the biological activity of chiral drugs, influencing their binding to targets, metabolism, and distribution. nih.gov Ivabradine is administered as the pure S-enantiomer, which is responsible for its therapeutic effect. nih.gov The 2-Oxo-ivabradine metabolite retains the (S)-configuration at the chiral center of the bicyclo[4.2.0]octa structure.

However, the specific impact of this stereochemistry on the biological interactions of 2-Oxo-ivabradine has not been thoroughly investigated. Future research must address whether the (S)-configuration is optimal for any residual or novel biological activity. This involves synthesizing the corresponding R-enantiomer of 2-Oxo-ivabradine and comparing the biological activities of the two enantiomers. Such studies are crucial to determine if there is a stereoselective interaction with biological targets, which could include the HCN channels targeted by the parent drug or various metabolic enzymes. nih.gov This understanding is vital for a complete toxicological and pharmacological profiling of Ivabradine and its metabolites.

Advanced Mechanistic Studies in Controlled Biological Systems

While 2-Oxo-ivabradine is often categorized as an impurity or metabolite, its precise mechanism of action, or lack thereof, requires detailed investigation. The parent drug, Ivabradine, selectively inhibits the If "funny" current in the sinoatrial node by blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.govdrugs.com A critical area for future research is to determine if 2-Oxo-ivabradine retains any affinity for or modulatory activity on these HCN channels.

Development as a Chemical Probe for Specific Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, in a controlled manner. mskcc.org Given its structural relationship to a known bioactive agent, 2-Oxo-ivabradine has the potential to be developed into a chemical probe. Its structure could serve as a scaffold for chemical modifications designed to investigate specific biological processes. nih.gov

The introduction of the ketone group provides a chemical handle for derivatization that is not present in the parent drug. This functional group could be used to attach various tags, such as:

Fluorescent dyes: To visualize the distribution of the molecule within cells and tissues.

Biotin tags: For affinity purification studies to identify potential binding partners and off-targets. acs.org

Radiolabels: To conduct quantitative studies on its absorption, distribution, metabolism, and excretion (ADME).

Such probes could be invaluable tools for studying the metabolic pathways of Ivabradine, particularly the activity and specificity of CYP3A4 enzymes. drugbank.com They could also help to explore the molecular interactions at the parent drug's target site or identify new biological pathways affected by Ivabradine and its metabolites. mskcc.org

Comparative Studies with Other Ivabradine Metabolites and Impurities

A comprehensive understanding of 2-Oxo-ivabradine requires comparative studies against the parent drug and its other major metabolites and impurities. The primary active metabolite of Ivabradine is its N-desmethylated derivative, S 18982, which is considered equipotent to Ivabradine itself. drugs.comebmconsult.com

Compound Known Activity Primary Metabolic Pathway Affinity for HCN Channels Potential for Off-Target Effects
Ivabradine Selective If current inhibitor. nih.govCYP3A4-mediated oxidation. drugbank.comHighInvestigated
N-desmethyl ivabradine (S 18982) Equipotent to Ivabradine. drugs.comebmconsult.comMetabolized by CYP3A4. drugbank.comHighRequires further study
2-Oxo-ivabradine Largely uncharacterizedProduct of CYP3A4-mediated oxidation. smolecule.comRequires investigationRequires investigation

Q & A

Q. Tables

Example HPLC Method for Purity Analysis
Parameter
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Column
Mobile Phase
Flow Rate
Detection
Injection Volume
Retention Time
Adapted from USP protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.